molecular formula C9H14N2 B3196590 3-(2-Methyl-pyridin-4-YL)-propylamine CAS No. 1000507-72-1

3-(2-Methyl-pyridin-4-YL)-propylamine

Cat. No.: B3196590
CAS No.: 1000507-72-1
M. Wt: 150.22
InChI Key: LLUHGYLDNBPRPG-UHFFFAOYSA-N
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Description

3-(2-Methyl-pyridin-4-YL)-propylamine: is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a propylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methyl-pyridin-4-YL)-propylamine typically involves the alkylation of 2-methyl-4-pyridylamine with a suitable propylating agent. One common method is the reaction of 2-methyl-4-pyridylamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2-Methyl-pyridin-4-YL)-propylamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, resulting in compounds like 3-(2-Methyl-piperidin-4-YL)-propylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(2-Methyl-pyridin-4-YL)-propylamine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for pharmaceuticals or agrochemicals.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions or receptor binding studies.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(2-Methyl-pyridin-4-YL)-propylamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Comparison with Similar Compounds

    2-Methyl-4-pyridylamine: Lacks the propylamine group, making it less versatile in certain synthetic applications.

    3-(2-Methyl-piperidin-4-YL)-propylamine: A reduced form with a piperidine ring, which may have different biological activities.

    4-(2-Methyl-pyridin-4-YL)-butylamine: A similar compound with a butylamine group instead of a propylamine group, potentially altering its chemical and biological properties.

Uniqueness: 3-(2-Methyl-pyridin-4-YL)-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a pyridine ring with a propylamine group makes it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

3-(2-methylpyridin-4-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-8-7-9(3-2-5-10)4-6-11-8/h4,6-7H,2-3,5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUHGYLDNBPRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000507-72-1
Record name 3-(2-methyl-pyridin-4-yl)-propylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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